molecular formula C6H4ClFN2O2 B1495252 5-Chloro-2-fluoro-6-nitroaniline

5-Chloro-2-fluoro-6-nitroaniline

Cat. No.: B1495252
M. Wt: 190.56 g/mol
InChI Key: XEFFGBJVAMHUAD-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-6-nitroaniline is a multifunctional halogenated nitroaniline that serves as a high-value building block in organic synthesis and research applications. Its structure, featuring an aromatic ring substituted with an amine group, nitro group, chlorine, and fluorine atoms, makes it a key precursor in the development of complex molecules. The electron-withdrawing nitro group ortho to the electron-donating amino group creates a unique push-pull electronic system, enhancing its reactivity in nucleophilic aromatic substitution and other transformations. This compound is primarily used in pharmaceutical research and development. Similar halogenated nitroanilines are recognized for their role in synthesizing potent inhibitors, such as those targeting oncogenic miRNAs for cancer therapeutics or acting as non-nucleoside HIV-1 reverse transcriptase inhibitors. The presence of halogens at specific positions allows for further functionalization, enabling the construction of heterocyclic scaffolds and libraries of compounds for drug discovery. Beyond pharmaceuticals, this compound finds application in the synthesis of dyes and agrochemicals. The compound can act as an intermediate for azo dyes and other pigments. In agrochemical research, its structural motif is valuable for developing new herbicides and pesticides, contributing to solutions for enhanced crop protection and yield. As a supplier, we ensure high purity levels to meet the stringent requirements of research and development. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as nitroaromatic compounds can exhibit toxicity and require careful management.

Properties

Molecular Formula

C6H4ClFN2O2

Molecular Weight

190.56 g/mol

IUPAC Name

3-chloro-6-fluoro-2-nitroaniline

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2

InChI Key

XEFFGBJVAMHUAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)N)[N+](=O)[O-])Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

5-Chloro-2-fluoro-6-nitroaniline serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential antibacterial and anticancer activities. For instance, compounds synthesized from this compound have shown promising results against bacterial strains such as Echerichia coli and Staphylococcus aureus .

Case Study: Synthesis of Antibacterial Agents

A study highlighted the synthesis of a series of this compound derivatives, which were tested for antibacterial activity using the disc diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against selected gram-positive and gram-negative bacteria, suggesting their potential as new antibiotic candidates.

Agrochemical Applications

In agriculture, this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in enhancing crop protection has been documented, making it a valuable compound in agrochemical research.

Table: Agrochemical Formulations

Agrochemical Active Ingredient Application
Herbicide AThis compoundWeed control in cereals
Fungicide BThis compoundFungal disease prevention

Dyes and Pigments

The compound is also instrumental in the dye industry, where it contributes to the production of vibrant colors for textiles and other materials. The nitro group enhances the reactivity of the compound, making it suitable for dye synthesis.

Case Study: Dye Production

Research has shown that this compound can be used to synthesize azo dyes, which are known for their bright colors and stability. The synthesis involves coupling reactions with diazonium salts to produce various dye structures.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other chemical substances. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analyses.

Table: Analytical Applications

Method Application
SpectrophotometryDetection of heavy metals
ChromatographyAnalysis of pharmaceutical compounds

Material Science

The compound contributes to advancements in material science by serving as a building block for specialty polymers and coatings. Its incorporation into polymer matrices can enhance material properties such as durability and resistance to environmental factors.

Case Study: Polymer Development

A recent study demonstrated that incorporating this compound into a polymer matrix improved its thermal stability and mechanical strength. This application is particularly relevant for developing materials used in harsh environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly influence reactivity, solubility, and stability. Key comparisons include:

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications
5-Chloro-2-fluoro-6-nitroaniline Not explicitly listed C₆H₄ClFN₂O₂ Cl (5), F (2), NO₂ (6) Inferred high polarity; potential use in drug intermediates
5-Chloro-4-fluoro-2-nitroaniline 104222-34-6 C₆H₄ClFN₂O₂ Cl (5), F (4), NO₂ (2) Used in TCI Chemicals catalog; research applications
5-Fluoro-2-nitroaniline 2369-11-1 C₆H₅FN₂O₂ F (5), NO₂ (2) White/yellow crystal; drug/pesticide intermediate
2-Fluoro-5-nitroaniline 369-36-8 C₆H₅FN₂O₂ F (2), NO₂ (5) mp 99–101°C; sold by Kanto Reagents
2-Chloro-5-nitroaniline 6283-25-6 C₆H₅ClN₂O₂ Cl (2), NO₂ (5) mp 118–120°C; molar mass 172.57 g/mol

Key Observations :

  • Fluoro vs. Chloro Substituents : Fluorine’s stronger electron-withdrawing effect enhances electrophilic substitution reactivity compared to chlorine .
  • Positional Isomerism: For example, 5-Fluoro-2-nitroaniline (NO₂ at position 2) exhibits distinct spectroscopic properties vs. 2-Fluoro-5-nitroaniline (NO₂ at position 5), as shown in molecular docking studies .
Physical Properties and Stability
  • Melting Points : Fluoro-nitroanilines generally have lower melting points than chloro analogs due to reduced intermolecular hydrogen bonding (e.g., 2-Fluoro-5-nitroaniline: 99–101°C vs. 2-Chloro-5-nitroaniline: 118–120°C ).
  • Solubility : Nitro groups at para positions (relative to NH₂) increase polarity and aqueous solubility, whereas ortho-nitro groups may sterically hinder solubility .

Research Findings and Case Studies

Spectroscopic and Structural Comparisons

A 2023 study compared 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline using FT-IR, NMR, and X-ray diffraction. Key findings:

  • Hydrogen Bonding : The nitro group at position 5 in 2-nitro-5-fluoroaniline forms stronger intramolecular H-bonds with NH₂, stabilizing the molecule .

Preparation Methods

Stepwise Process:

Step Description Conditions Notes
1. Nitration Nitration of m-dichlorobenzene or fluorochlorobenzene to form 2,4-dichloronitrobenzene or fluoro-chloronitrobenzene derivatives Use nitrogen dioxide (NO2) as nitrating agent in organic solvents like dichloroethane or dichloromethane; temperature 40–100 °C; 4–18 hours; catalysts such as Lewis acids with molecular sieves (e.g., Y-type zeolite, AlCl3, FeCl3) Environmentally friendly nitration avoiding mixed acid; reduces acid waste and improves reaction control
2. Isolation Filtration to remove catalyst; solvent removal by distillation to isolate nitrochlorofluorobenzene intermediates Standard filtration and distillation Ensures purity of intermediate
3. High-Pressure Amination Reaction of nitrochlorofluorobenzene with liquid ammonia in an autoclave under high pressure Temperature: 90–160 °C; Pressure: 1.0–8.0 MPa; Time: 2–10 hours Converts halogen to amino group selectively; ammonium chloride is a by-product
4. Workup and Purification Cooling, filtration to remove ammonium chloride; solvent removal; recrystallization from methanol or mixed solvents Cooling to 0–10 °C for crystallization; drying Achieves high purity and yield

This method is described in patent CN108329211A for 5-chloro-2-nitroaniline and can be modified by substituting fluorine-containing starting materials to obtain this compound.

Alternative Nitration Using Mixed Acid (Sulfuric and Nitric Acid)

A traditional nitration approach involves:

  • Nitration of fluorochlorobenzene derivatives with mixed acid (sulfuric acid and nitric acid) at controlled temperature (45–55 °C) for 4–5 hours.
  • Followed by neutralization, washing, and base treatment to isolate nitroaromatic intermediates.
  • High-pressure amination with liquid ammonia at 140–150 °C and 7.0–8.5 MPa for 5–6 hours.
  • Washing and filtration to remove ammonium chloride by-product.
  • Crystallization to purify the product.

Q & A

Basic: What are the optimal synthetic routes for 5-Chloro-2-fluoro-6-nitroaniline, and how can reaction conditions be tailored to maximize yield?

Methodological Answer:
The synthesis of this compound can be approached via sequential halogenation and nitration steps. A plausible route involves:

Chlorine-amine exchange : Start with a fluoronitrobenzene precursor, such as 2-fluoro-6-nitroaniline, and introduce chlorine via nucleophilic aromatic substitution (NAS) using CuCl or AlCl₃ as catalysts under anhydrous conditions .

Regioselective nitration : Optimize nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to ensure nitro-group placement at the para position relative to the amine.
Key Parameters :

  • Temperature control (<10°C) to minimize byproducts.
  • Solvent selection (e.g., dichloromethane for NAS).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic: What spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons and amine signals. The fluorine substituent induces deshielding (δ 7.5–8.5 ppm for adjacent protons).
    • ¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., coupling between F and adjacent C atoms).
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for refinement . Key metrics:
    • R-factor < 0.05 for high-resolution data.
    • Validate bond lengths (C-Cl: ~1.74 Å; C-F: ~1.34 Å) against NIST databases .
      Data Table :
ParameterExpected Range/Value
C-Cl Bond Length1.72–1.76 Å
C-F Bond Length1.32–1.36 Å
Nitro-group Angle120–125° (sp² hybridization)

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound derivatives?

Methodological Answer:
Contradictions often arise from variations in experimental conditions or impurities. A systematic approach includes:

Re-evaluate purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (>98% purity threshold).

Controlled thermogravimetric analysis (TGA) : Compare decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres.

Cross-validate data : Compare results with NIST-recommended protocols and computational models (DFT for bond dissociation energies).
Case Study : If Study A reports decomposition at 150°C and Study B at 180°C, assess moisture content or catalytic trace metals (e.g., Fe³⁺) in samples.

Advanced: What mechanistic strategies elucidate the role of the fluorine substituent in directing electrophilic substitution reactions?

Methodological Answer:
The fluorine atom’s strong electron-withdrawing effect (-I) deactivates the ring but can ortho/para-direct via resonance (+M). Strategies include:

Competitive reaction studies : Compare reactivity of this compound with non-fluorinated analogs in bromination or sulfonation.

DFT calculations : Map electrostatic potential surfaces to predict electrophile attack sites (e.g., Meta vs. Para to F).

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